Sulfuretin
Overview
Description
Sulfuretin is a natural flavonoid compound found in various plant species, including Rhus verniciflua, Toxicodendron vernicifluum, Dahlia, Bidens tripartite, and Dipterx lacunifera . It is known for its numerous biological activities, including antioxidant, anti-inflammatory, and cytoprotective properties . The chemical structure of this compound is characterized by the presence of hydroxyl and methoxy groups, which contribute to its biological activity .
Mechanism of Action
Target of Action
Sulfuretin, a major flavonoid found in the stem bark of Albizzia julibrissin and heartwood of Rhus verniciflua , primarily targets the Transforming Growth Factor-beta (TGF-β) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and homeostasis .
Mode of Action
Biochemical Pathways
This compound affects the TGF-β signaling pathway , which in turn influences various downstream effects. For instance, it has been shown to induce osteoblast differentiation, a process crucial for bone formation . Additionally, this compound has been found to stimulate mitophagy and restore impaired autophagic flux, thus protecting hepatic cells from apoptosis .
Result of Action
This compound has several molecular and cellular effects. It significantly decreases MPP±induced apoptotic cell death, accompanied by a reduction in caspase 3 activity and polyADP-ribose polymerase (PARP) proteolysis . It also induces osteoblast differentiation through activation of TGF-β signaling . Furthermore, it protects hepatic cells from apoptosis by stimulating mitophagy and restoring impaired autophagic flux .
Biochemical Analysis
Biochemical Properties
Sulfuretin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to activate caspase-3, an enzyme involved in apoptosis, and inhibit poly ADP ribose polymerase (PARP), a protein involved in DNA repair and cellular stress responses . These interactions suggest that this compound plays a significant role in biochemical reactions, particularly those related to cell death and survival .
Cellular Effects
This compound has been shown to exert protective effects on various types of cells. In human liver-derived HepG2 cells and mouse primary hepatocytes, this compound was found to decrease reactive oxygen species (ROS) production and disrupt mitochondrial membrane potential (MMP), thereby protecting the cells from apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to increase the phosphorylation of Akt, GSK3β, and ERK, which are key components of cell signaling pathways . Additionally, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been observed that this compound can induce mitophagy, a process that degrades damaged mitochondria, thereby protecting hepatic cells from apoptosis . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to stimulate mitophagy, a type of autophagy where damaged mitochondria are selectively degraded . This process involves various enzymes and cofactors, suggesting that this compound may interact with these molecules and influence metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound can cross cell membranes and exert its effects within cells .
Subcellular Localization
Given its involvement in processes such as mitophagy, it is likely that this compound interacts with various cellular compartments, including mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuretin can be synthesized through various synthetic routes. One common method involves the use of flavonoid precursors, such as chalcones, which undergo cyclization and hydroxylation reactions to form this compound . The reaction conditions typically involve the use of acidic or basic catalysts, along with appropriate solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of the compound from natural sources. Plants containing this compound are harvested, and the compound is extracted using solvents such as ethanol or methanol . The extract is then purified using techniques like chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sulfuretin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl and methoxy groups in its structure .
Common Reagents and Conditions
Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Sulfuretin has a wide range of scientific research applications:
Chemistry: This compound is used as a model compound in studies of flavonoid chemistry and its reactivity.
Medicine: This compound has shown promise in protecting hepatic cells from oxidative stress and in promoting osteoblastic differentiation, making it a candidate for treating liver diseases and bone disorders
Comparison with Similar Compounds
Sulfuretin is compared with other flavonoids such as butin, resveratrol, and ascorbic acid:
Butin: Both this compound and butin are potent inhibitors of monophenolase and diphenolase activities, but this compound has a slightly lower IC50 value, indicating higher potency.
Resveratrol and Ascorbic Acid: This compound exhibits better hydroperoxyl radical scavenging activity in lipid media compared to resveratrol and ascorbic acid.
Trolox: This compound’s hydroperoxyl radical scavenging activity in aqueous solution is approximately 530 times faster than that of Trolox.
Similar Compounds
This compound’s unique combination of antioxidant, anti-inflammatory, and cytoprotective properties, along with its higher potency in certain reactions, makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNXWPVNPFAADO-NSIKDUERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877681 | |
Record name | Sulfuretin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30877681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-05-8 | |
Record name | Sulfuretin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuretin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuretin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30877681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-2H-benzofuran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFURETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6410VY6MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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